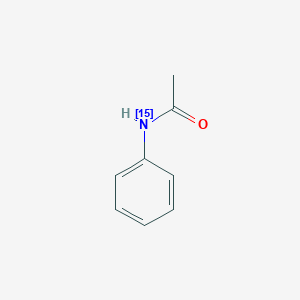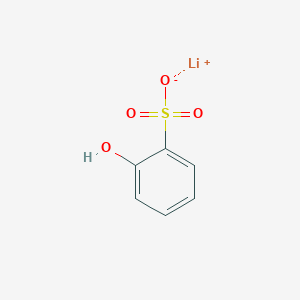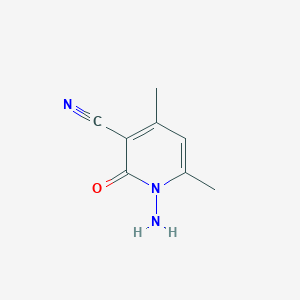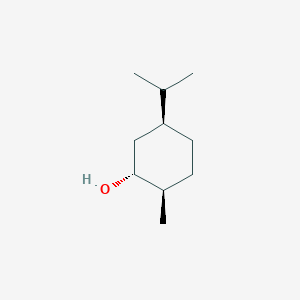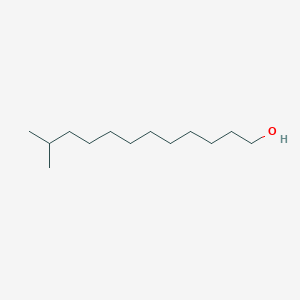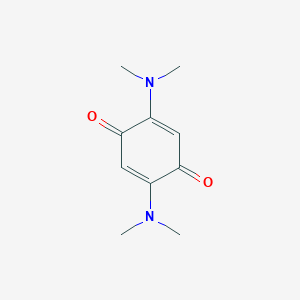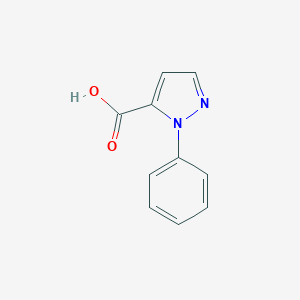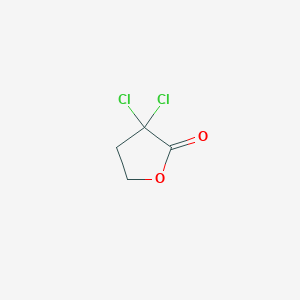
Trivinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trivinylbenzene (TVB) is a chemical compound that belongs to the group of vinylbenzene derivatives. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. TVB is synthesized through a simple process and has several advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of Trivinylbenzene is not well understood. However, it is believed to act as a crosslinking agent in the synthesis of polymers. Trivinylbenzene reacts with other monomers to form a polymer network, which increases the strength and stability of the polymer.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Trivinylbenzene. However, it has been shown to have low toxicity and is not known to cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trivinylbenzene has several advantages for laboratory experiments. It is a highly reactive monomer that can form polymers with various other monomers. It is also easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, Trivinylbenzene has some limitations as well. It is highly reactive and can polymerize rapidly, which makes it difficult to handle. It also has a strong odor, which can be unpleasant in the laboratory.
Direcciones Futuras
There are several future directions for the research on Trivinylbenzene. One of the areas of interest is the synthesis of new polymers using Trivinylbenzene as a monomer. These polymers can have various applications in the fields of materials science, chemistry, and biology. Another area of interest is the development of new purification techniques for Trivinylbenzene, which can improve the purity and quality of the compound. Finally, the toxicity and environmental impact of Trivinylbenzene need to be studied in detail to ensure its safe use in scientific research.
Conclusion
In conclusion, Trivinylbenzene is a chemical compound that has several scientific research applications due to its unique chemical properties. It is synthesized through a simple process and has several advantages and limitations for laboratory experiments. Trivinylbenzene is widely used as a monomer in the synthesis of various polymers, which have several applications in the fields of materials science, chemistry, and biology. The future directions for the research on Trivinylbenzene include the synthesis of new polymers, the development of new purification techniques, and the study of its toxicity and environmental impact.
Métodos De Síntesis
Trivinylbenzene is synthesized through a simple process that involves the reaction of benzene with three molecules of vinyl chloride in the presence of a catalyst. The reaction results in the formation of Trivinylbenzene, which is then purified through distillation. The purity of Trivinylbenzene can be further improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Trivinylbenzene has several scientific research applications due to its unique chemical properties. It is widely used as a monomer in the synthesis of various polymers such as poly(trivinylbenzene) and poly(styrene-co-trivinylbenzene). These polymers have several applications in the fields of materials science, chemistry, and biology.
Propiedades
Número CAS |
1322-23-2 |
|---|---|
Nombre del producto |
Trivinylbenzene |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1,2,3-tris(ethenyl)benzene |
InChI |
InChI=1S/C12H12/c1-4-10-8-7-9-11(5-2)12(10)6-3/h4-9H,1-3H2 |
Clave InChI |
WVAFEFUPWRPQSY-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C(=CC=C1)C=C)C=C |
SMILES canónico |
C=CC1=C(C(=CC=C1)C=C)C=C |
Otros números CAS |
9042-44-8 1322-23-2 |
Sinónimos |
DST-30 thermoelastoplast DST-30 thermoelastoplastic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



